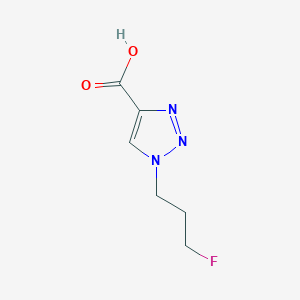

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluoropropyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c7-2-1-3-10-4-5(6(11)12)8-9-10/h4H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDGRTYQITXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropylamine and propargyl alcohol.

Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles.

Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a valuable building block in the design of novel pharmaceuticals. Its applications include:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. A study indicated that derivatives of triazole compounds exhibit significant antibacterial properties, making them potential candidates for new antibiotic therapies .

- Anticancer Properties: Research has demonstrated that triazole derivatives can inhibit cancer cell growth. For instance, compounds similar to this compound have been tested against leukemia cell lines, showing comparable efficacy to established chemotherapeutic agents like doxorubicin .

Materials Science

The compound is also explored for its potential in materials science:

- Polymer Development: Its ability to form hydrogen bonds and π-π interactions makes it suitable for creating advanced polymeric materials. These materials can be used in coatings and other applications where enhanced durability and chemical resistance are required.

- Nanotechnology: The incorporation of triazole derivatives into nanomaterials has been investigated for their potential use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Biological Studies

In biological research, this compound acts as a probe for studying enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies: The compound's interaction with specific enzymes can provide insights into metabolic processes. Its structure allows it to mimic substrate molecules, making it a useful tool in biochemical assays.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of triazole derivatives against various microorganisms. The results are summarized in the table below:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | S. aureus | 16 µg/mL |

| 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | P. aeruginosa | 64 µg/mL |

This table illustrates the varying degrees of antimicrobial activity among different triazole derivatives.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives against leukemia cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MOLT-4 | 5.0 |

| 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | K562 | 7.5 |

| Doxorubicin | HL-60 | 0.5 |

This data highlights the potential of the compound as an anticancer agent relative to established therapies.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituent at the N1 position significantly influences the physicochemical and biological properties of triazole-4-carboxylic acids. Below is a comparative analysis with structurally related compounds:

*Calculated based on formula C₉H₉N₃O₂.

Key Observations:

- Fluorine vs. Chlorine/Trifluoromethyl : The 3-fluoropropyl group offers a balance of hydrophobicity and electronic effects, contrasting with the stronger electron-withdrawing nature of chlorine or CF₃ groups in antitumor analogs .

- Aliphatic vs. Aromatic Substituents: Aliphatic chains (e.g., fluoropropyl, isopropyl) generally improve solubility and metabolic stability, whereas aromatic substituents (e.g., aminophenyl) enhance interactions with biological targets .

Yield and Purity Considerations:

Physicochemical Properties

- Thermal Stability : Triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures (~175°C), a property shared across derivatives .

- Solubility : The 3-fluoropropyl group’s moderate hydrophobicity (clogP ~0.5–1.0*) may improve membrane permeability compared to polar aryl analogs (e.g., clogP ~2.4 for a trifluoromethylphenyl-pyrazole) .

*Estimated using XLogP3 approximations.

Biological Activity

Overview

1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a selective estrogen receptor degrader (SERD). This article reviews its biological activity, mechanisms of action, and potential applications based on existing research.

Target of Action

The primary target of this compound is the estrogen receptor alpha (ERα) . By acting as a SERD, this compound reduces estrogen signaling in ER-positive breast cancer cells, which is crucial for the proliferation of these cancer types.

Mode of Action

The compound's mechanism involves:

- Binding to ERα : This interaction leads to the degradation of the receptor, thereby inhibiting its function.

- Impact on Estrogen Signaling : The reduction in ER signaling results in decreased cell proliferation and survival in cancerous tissues.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : It has been shown to induce apoptosis in leukemia cell lines (e.g., Jurkat T-cells), characterized by morphological changes and DNA fragmentation .

- Comparative Potency : Some derivatives have demonstrated potency comparable to established chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

Pharmacokinetics

The pharmacokinetic profile of similar triazole compounds suggests favorable absorption and distribution characteristics for oral administration. The stability of these compounds under physiological conditions is also noteworthy.

Medicinal Chemistry

This compound serves as a promising scaffold for developing new anticancer agents. Its ability to modulate estrogen signaling makes it a candidate for treating hormone-dependent cancers.

Chemical Synthesis

This compound is utilized as a building block in synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications that can enhance biological activity or alter pharmacological profiles .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid, and what analytical methods validate its purity and structure?

Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole core . Subsequent functionalization involves coupling the triazole with a 3-fluoropropyl group. For example, methyl esters of triazole carboxylic acids can be hydrolyzed under basic conditions to yield the free carboxylic acid . Analytical validation includes:

- Mass spectrometry (MS): ESI-MS or HR-ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ peaks) .

- Infrared spectroscopy (IR): Characteristic peaks for the carboxylic acid (e.g., ~1685 cm⁻¹ for C=O stretching) and triazole ring (e.g., ~3117 cm⁻¹ for C-H stretching) .

- Nuclear magnetic resonance (NMR): ¹H/¹³C NMR resolves substituent positions, such as fluoropropyl proton splitting patterns .

Q. How is the structure of this compound confirmed using crystallographic methods?

Answer: X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to solve small-molecule structures . Key steps include:

Q. What biological targets or pathways are associated with triazole-4-carboxylic acid derivatives, and what in vitro models are used to assess their activity?

Answer: Triazole-4-carboxylic acids are studied for antiproliferative effects, particularly against cancer cell lines like NCI-H522 (lung) and LOX IMVI (melanoma) . They may inhibit kinases such as c-Met, a receptor tyrosine kinase linked to tumor progression . Standard assays include:

- Growth inhibition (GP) assays: Compounds are tested at 10 µM, with GP values <70% indicating activity .

- Cell viability assays (e.g., MTT): Measures metabolic activity post-treatment.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer: Optimization strategies include:

- Catalyst tuning: Using Cu(I) catalysts with ligands (e.g., TBTA) to enhance regioselectivity in CuAAC .

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Purification: Reverse-phase HPLC or recrystallization removes byproducts like unreacted azides or alkynes .

- Temperature control: Lower temperatures (~50°C) reduce decomposition of the fluoropropyl group .

Q. What contradictions exist in the literature regarding the biological activity of triazole-4-carboxylic acids, and how can they be resolved through experimental design?

Answer: A key contradiction is the lower activity of carboxylic acids compared to amides, attributed to poor cell permeability due to high acidity . Resolving this requires:

- Prodrug strategies: Esterifying the carboxylic acid to improve membrane penetration, followed by intracellular hydrolysis .

- Zwitterionic derivatives: Introducing basic groups (e.g., thiazole) to balance polarity, as seen in 1-(thiazol-2-yl) analogs with enhanced GP values .

- Comparative SAR studies: Systematically varying substituents (e.g., 5-CF₃ vs. 5-methyl) to isolate electronic vs. steric effects .

Q. What computational or experimental strategies elucidate the structure-activity relationship (SAR) of fluoropropyl-substituted triazole carboxylic acids?

Answer:

- Molecular docking: Predict binding modes to targets like c-Met using software (e.g., AutoDock). Substituents at position 5 (e.g., CF₃) may enhance hydrophobic interactions .

- QSAR modeling: Correlate descriptors (e.g., logP, polar surface area) with GP values to identify critical physicochemical properties .

- Crystallographic data: Resolve hydrogen-bonding interactions between the carboxylic acid and active-site residues .

Note on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.